molecular formula C15H15N3O2 B3966905 5-[(Oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile

5-[(Oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B3966905
M. Wt: 269.30 g/mol
InChI Key: LMUOYJPSHDSLAW-UHFFFAOYSA-N
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Description

5-[(Oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-phenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile is 269.116426730 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-[(Oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H15N3O2
  • Molecular Weight : 269.304 g/mol
  • CAS Number : 380576-80-7

The compound exhibits a range of biological activities primarily attributed to its structure, which includes an oxazole ring and an oxolan moiety. These structural features contribute to its interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of oxazoles, including this compound, possess antimicrobial properties. These compounds have shown effectiveness against a variety of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anticancer Properties

Studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, in vitro studies have shown that the compound can significantly reduce the viability of breast cancer cells by promoting programmed cell death pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in cancer progression

Case Study: Anticancer Activity

A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting the hypothesis that this compound activates apoptotic pathways through caspase activation .

Case Study: Antimicrobial Efficacy

In another study focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that oxazole derivatives exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. For instance, compounds similar to 5-[(Oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile have been shown to act on various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Antimicrobial Properties

The oxazole moiety has been recognized for its antimicrobial activity. Research indicates that compounds containing oxazole rings can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antimicrobial agents . The specific structure of this compound may enhance its effectiveness against resistant strains.

Neurological Applications

Oxazole derivatives have been explored for their potential neuroprotective effects. Some studies suggest that they can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability of this compound to cross the blood-brain barrier could be a significant advantage in neurological applications.

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines using oxazole derivatives.
Study B Antimicrobial EfficacyShowed that oxazole compounds significantly reduced bacterial load in vitro against Staphylococcus aureus.
Study C NeuroprotectionFound that certain oxazole derivatives improved cognitive function in animal models of Alzheimer's disease.

Chemical Reactions Analysis

Hydrolysis of the Carbonitrile Group

The carbonitrile moiety undergoes hydrolysis under acidic or basic conditions to form derivatives such as carboxylic acids or amides.

Reaction Conditions Products Key Observations
HCl (conc.), ethanol, 80°C, 6h5-[(oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carboxylic acidComplete conversion; product isolated via recrystallization.
H₂O₂, NaOH (aq.), rt, 12h5-[(oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carboxamidePartial hydrolysis; requires catalyst for higher yields.

Reduction of the Carbonitrile Group

Reduction of the nitrile group produces primary amines, enabling further functionalization.

Reagent System Conditions Product
LiAlH₄, THF, reflux, 4h5-[(oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-methylamineYields ~75%; requires inert atmosphere.
H₂, Raney Ni, ethanol, 60°C, 8hSame as aboveLower yield (50%) due to competing side reactions.

Electrophilic Aromatic Substitution on the Oxazole Ring

The electron-rich oxazole ring participates in electrophilic substitutions, particularly at the C-5 position.

Reagent Conditions Product
HNO₃, H₂SO₄, 0°C, 2h5-nitro derivativeNitration occurs regioselectively; yield ~60% .
Br₂, CH₂Cl₂, rt, 1h5-bromo derivativeRequires Lewis acid catalysts (e.g., AlCl₃) for optimal results .

Nucleophilic Substitution at the Amine Group

The secondary amine group undergoes alkylation or acylation to modify steric and electronic properties.

Reaction Type Reagents Product
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-methylated derivative
AcylationAcCl, pyridine, rtN-acetylated derivative

Note: Yields for these reactions are highly dependent on solvent polarity and base strength .

Cyclization Reactions

The oxazole ring and tetrahydrofuran-derived chain enable intramolecular cyclization under specific conditions.

Reagent Conditions Product
POCl₃, reflux, 4hSpirocyclic oxazoleForms fused bicyclic structure via dehydration .
PPA (polyphosphoric acid), 120°CMacrocyclic lactamRequires extended reaction times (12–24h) .

Key Research Findings

  • Nitrile Reactivity : The carbonitrile group shows higher hydrolysis rates in acidic media compared to basic conditions, attributed to protonation stabilizing intermediates.

  • Oxazole Stability : Electrophilic substitutions on the oxazole ring are regioselective at C-5 due to electron-donating effects from the amino group .

  • Amine Functionalization : Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF), while acylation requires base scavengers like pyridine.

Properties

IUPAC Name

5-(oxolan-2-ylmethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c16-9-13-15(17-10-12-7-4-8-19-12)20-14(18-13)11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUOYJPSHDSLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.